N-Benzylnicotinamide

Description

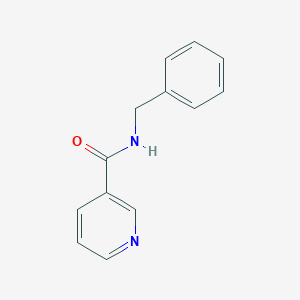

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOUYONZMRJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062476 | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-55-1, 1322-50-5 | |

| Record name | N-Benzylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLNICOTINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1W0213QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzylnicotinamide structure elucidation

Technical Guide: Structure Elucidation of -Benzylnicotinamide

Executive Summary & Synthetic Context

Target Molecule:

In medicinal chemistry,

This guide provides a self-validating analytical workflow to confirm the formation of the amide linkage and rule out the pyridinium salt .

The Divergent Synthesis & Analytical Logic

The following decision tree illustrates the mechanistic divergence and the primary analytical checkpoints.

Figure 1: Analytical decision tree distinguishing the neutral amide target from the cationic salt impurity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence. While both isomers share the same atomic composition, their ionization behavior differs significantly.

Protocol: High-Resolution ESI-MS

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

-

Mode: Positive Electrospray Ionization (ESI+).

| Feature | Target (Amide) | Impurity (Salt) |

| Ionization Mechanism | Protonation | Pre-charged Cation |

| Observed m/z | 213.1022 ( | 213.1022 ( |

| Adducts | Forms | Does NOT form Na adducts easily |

| Fragmentation (MS/MS) | Loss of benzyl amine ( | Loss of nicotinamide ( |

Critical Insight: If you observe a strong sodium adduct (

Infrared Spectroscopy (FT-IR)

IR is used to confirm the functional group transformation from a primary amide (starting material) to a secondary amide.

-

Amide II Band (Diagnostic): The N-H bending vibration combined with C-N stretching.[1]

-

Target (

-Benzyl): Strong band at 1530–1570 cm⁻¹ (Secondary Amide). -

Impurity (Salt): The primary amide group is preserved. Look for the "scissoring"

band at 1620–1650 cm⁻¹ (often obscured by Amide I).

-

-

Carbonyl Stretch (Amide I):

-

Target: ~1640–1660 cm⁻¹.

-

Impurity: ~1680–1700 cm⁻¹ (Inductive effect of the cationic ring shifts

to higher wavenumbers).

-

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive proof of structure. All data below assumes DMSO-d₆ as the solvent, as it prevents rapid proton exchange and solubilizes both isomers.

¹H NMR Diagnostic Signals[2][3][4]

| Proton Environment | Target: | Impurity: 1-Benzyl Salt | Structural Causality |

| Amide Proton(s) | 1H, t, | 2H, br s, | Target has one NH coupled to |

| Benzylic | 2H, d, | 2H, s, | The cationic ring in the salt strongly deshields the adjacent |

| Pyridine H-2 | 1H, d, | 1H, s, | Positive charge on the ring nitrogen deshields the adjacent proton significantly. |

Self-Validating Check:

Perform a

-

Target: The triplet at 9.3 ppm disappears, and the doublet at 4.5 ppm collapses into a sharp singlet.

-

Impurity: The two broad singlets (8.1/8.5 ppm) disappear; the singlet at 5.9 ppm remains unchanged.

2D NMR: The Connectivity Proof (HMBC)

To conclusively prove the benzyl group is attached to the amide nitrogen and not the ring nitrogen, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Workflow:

-

Locate the Carbonyl Carbon (

) signal in -

Locate the Benzylic Protons (

) in -

The "Smoking Gun" Correlation:

-

Target: You will observe a strong 3-bond correlation (

) between the Benzylic -

Impurity: The Benzylic protons will correlate to the Pyridine Ring Carbons (C-2 and C-6) , not the exocyclic carbonyl.

-

Figure 2: HMBC connectivity logic. A correlation between the benzylic protons and the carbonyl carbon definitively assigns the N-benzyl amide structure.

Experimental Protocol: Synthesis & Purification

To ensure the isolation of the correct isomer, the following protocol utilizes an acid chloride intermediate with a non-nucleophilic base scavenger to favor acylation over alkylation.

Reagents:

-

Nicotinoyl chloride hydrochloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Activation: Suspend nicotinoyl chloride HCl in anhydrous DCM at 0°C under

. -

Base Addition: Add TEA dropwise. The solution will clear as the free base acid chloride is generated.

-

Amine Addition: Add benzylamine dropwise over 15 minutes. Control exotherm to <5°C to prevent side reactions.

-

Workup: Wash organic layer with sat.

(removes unreacted acid) and then water. -

Purification: Recrystallize from Ethanol/Hexane.

-

Note: The quaternary salt is insoluble in DCM/Ether but highly soluble in water. An aqueous wash effectively removes the salt impurity if formed.

-

References & Authoritative Grounding

-

Crystal Structure Validation:

-

Moore, J. M., et al. (2017).[2] "

-Benzylnicotinamide and

-

-

NMR Solvent Effects & Data:

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Essential for identifying solvent peaks in DMSO-d6.[3]

-

-

Amide IR Characterization:

-

Smith, B. C. (2020).[4] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Detailed analysis of Amide I/II bands for secondary amides.

-

-

General Synthesis of Nicotinamide Derivatives:

-

PubChem Compound Summary for CID 98499 (

-benzylnicotinamide). Contains computed properties and patent links for synthesis verification.

-

N-Benzylnicotinamide: A Bio-Orthogonal Probe for Elucidating NAD+-Dependent Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Benzylnicotinamide (BNA), a synthetic derivative of nicotinamide, serves as a pivotal chemical tool for the investigation of nicotinamide adenine dinucleotide (NAD+)-dependent biological pathways. While the direct intrinsic biological activity of BNA is not extensively characterized, its significance lies in its function as a structural and chemical mimic of NAD+, the ubiquitous coenzyme central to cellular metabolism, DNA repair, and signaling. This guide provides a comprehensive technical overview of this compound, delineating its core chemical properties, its role as an NAD+/NADH model system, and its potential applications in studying key enzymatic processes governed by NAD+ dynamics. We will explore the inferred biological activities of BNA based on the well-established functions of its parent compound, nicotinamide, with a focus on Poly(ADP-ribose) polymerase (PARP) and sirtuin (SIRT) modulation. Furthermore, this document furnishes detailed experimental protocols for assessing these activities, enabling researchers to leverage BNA as a valuable probe in their investigations.

Introduction: The Significance of NAD+ Analogs

Nicotinamide adenine dinucleotide (NAD+) and its reduced form, NADH, are indispensable for a vast array of cellular functions. Beyond their canonical role in redox reactions and cellular respiration, NAD+ serves as a critical substrate for several enzyme families, including sirtuins and PARPs, which are central regulators of gene expression, DNA repair, and cellular stress responses.[1] The study of these NAD+-dependent processes often necessitates tools that can mimic or modulate the availability and function of the natural coenzyme.

This compound (BNA) emerges as a valuable asset in this context. It is a synthetic compound where a benzyl group is attached to the pyridinium nitrogen of the nicotinamide ring.[2] This modification renders it a useful model for studying the reactive portions of NAD+ and NADH.[2] This guide will delve into the technical specifics of BNA, providing a framework for its application in research and drug discovery.

This compound as a Chemical Mimic of NAD+

The primary and most well-documented application of this compound is as a model compound for NAD+.[2] Its structure, particularly the positively charged pyridinium ring, mirrors the reactive center of NAD+. The reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA or BNAH), similarly serves as a stable and tractable analog of NADH.

Redox Chemistry and Mechanistic Insights

Studies on the hydrogenation of BNA+ to its reduced form provide quantitative insights into the hydride transfer reactions that are fundamental to NAD+/NADH-dependent enzymatic catalysis.

| Compound | Hydrogenation Rate (mmol g-Pt-1 h-1) | Reaction Order (vs. Substrate Conc.) | Adsorption on Pt/SiO2 |

| This compound (BNA+) | 170 | 0.56 | Weaker |

| NAD+ | 26 | 0.14 | Stronger |

| Table 1: Comparative kinetics of the heterogeneous catalytic hydrogenation of this compound (BNA+) versus NAD+. Data indicates that BNA+ exhibits a significantly higher production rate of its reduced form compared to NAD+, attributed to its weaker adsorption on the catalyst surface.[2] |

This difference in reactivity underscores the utility of BNA as a model system. Its simplified structure, lacking the adenosine diphosphate ribose moiety of NAD+, allows for the study of the fundamental chemistry of the nicotinamide headgroup in a less complex environment.

Inferred Biological Activity: Extrapolations from Nicotinamide

While direct studies on the broad biological effects of this compound are limited, its structural relationship to nicotinamide (NAM) allows for informed hypotheses about its potential interactions with NAD+-dependent enzymes. Nicotinamide itself is a well-characterized biologically active molecule, serving as a precursor in the NAD+ salvage pathway and as a feedback inhibitor of certain NAD+-consuming enzymes.[3]

Potential Modulation of Poly(ADP-ribose) Polymerase (PARP) Activity

PARPs are a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[4] They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process that consumes NAD+.[4] Nicotinamide is a known inhibitor of PARP activity, acting as a product inhibitor by binding to the nicotinamide-binding pocket of the enzyme.[5] Given that this compound retains the core nicotinamide structure, it is plausible that it could also function as a PARP inhibitor.

Potential Interaction with Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[6] Nicotinamide is also known to be a non-competitive inhibitor of sirtuin activity.[7] The mechanism involves nicotinamide promoting a base-exchange reaction at the expense of deacetylation. Therefore, this compound could potentially modulate sirtuin activity, making it a useful tool for studying the roles of these enzymes in various physiological and pathological contexts.

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological effects of this compound, a series of in vitro assays can be employed. These protocols are based on established methods for studying nicotinamide and other NAD+ modulators.

Cell Viability Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cultured cells.[8][9]

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product, or reduce resazurin to the fluorescent resorufin. The amount of product is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro PARP Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP1.[1]

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. Inhibition of PARP1 results in a decreased signal.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reagent Preparation: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and PARP1 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or a known PARP inhibitor (e.g., olaparib) to the wells.

-

Reaction Initiation: Add the PARP1 reaction mixture to the wells and incubate to allow for poly(ADP-ribosyl)ation.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose.

-

Substrate Addition: Add an HRP substrate (e.g., TMB) to generate a colorimetric signal.

-

Data Acquisition: Measure the absorbance using a microplate reader.

-

Analysis: Determine the percent inhibition and calculate the IC50 value for this compound.

In Vitro Sirtuin Activity Assay

This protocol assesses the effect of this compound on the deacetylase activity of a specific sirtuin, such as SIRT1.

Principle: A fluorogenic acetylated peptide substrate is used. Upon deacetylation by the sirtuin, the peptide is cleaved by a developer enzyme, releasing a fluorescent molecule.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the sirtuin enzyme (e.g., recombinant SIRT1), NAD+, and the fluorogenic substrate.

-

Inhibitor Addition: Add serial dilutions of this compound or a known sirtuin inhibitor to the reaction wells.

-

Reaction Initiation: Add the sirtuin and NAD+ to initiate the deacetylation reaction. Incubate at 37°C.

-

Development: Add the developer enzyme to cleave the deacetylated substrate and generate a fluorescent signal.

-

Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 340/440 nm).

-

Analysis: Calculate the percent inhibition of sirtuin activity and determine the IC50 value.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for dissecting the complex roles of NAD+ in cellular physiology and pathology. Its primary strength lies in its capacity to act as a simplified, tractable model for the NAD+ coenzyme, allowing for detailed mechanistic studies of NAD+-dependent enzymes. While its direct biological activities are not yet extensively documented, its structural similarity to nicotinamide provides a strong rationale for investigating its potential as a modulator of key cellular processes, including DNA repair and epigenetic regulation through PARPs and sirtuins.

The experimental protocols detailed in this guide provide a clear path for researchers to systematically evaluate the biological effects of this compound. Future studies should focus on direct assessments of its activity in various cell-based models and, where appropriate, in vivo systems. Such research will be instrumental in fully elucidating the potential of this compound, not only as a research tool but also as a potential lead compound in drug discovery programs targeting NAD+-mediated pathways in cancer, neurodegenerative disorders, and metabolic diseases.

References

-

Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH. (2023-02-27). [Link]

-

PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate. [Link]

-

Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. PubMed. (2020-08-13). [Link]

-

This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. (2017-07-01). [Link]

-

This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. ResearchGate. (2025-08-06). [Link]

-

Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells. PubMed. (2017-07-15). [Link]

-

PARP Assays. BPS Bioscience. [Link]

-

PARP inhibitors in clinical trials. ResearchGate. [Link]

-

NAD supplementation improves mitochondrial performance of cardiolipin mutants. PMC. [Link]

-

Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC. [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. NIH. (2023-01-27). [Link]

-

Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). Elabscience. [Link]

-

Analysis of cell viability in response to treatment with the indicated... ResearchGate. [Link]

-

Various biological effects of nicotinamide. ResearchGate. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

-

Effects of Nicotinamide Riboside Supplementation on Postmortem Mitochondrial Functionality and Apoptotic Activation. MDPI. [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

-

What Is the Best Sirtuin Assay for SIRT Screening? BellBrook Labs. (2025-10-21). [Link]

-

Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. PMC. [Link]

-

A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship.org. [Link]

-

Nicotinic acid benzylamide. PubChem. [Link]

-

Virtual Screening in the Identification of Sirtuins' Activity Modulators. MDPI. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). [Link]

-

Mitochondrial Resilience in Glaucoma: Targeting NAD + Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence. MDPI. [Link]

-

Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC. [Link]

-

THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. PMC. [Link]

-

Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. PMC. [Link]

-

Sirtuin functions and modulation: from chemistry to the clinic. PMC. [Link]

-

The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PMC. [Link]

-

Neuroprotective Effects of Nicotinamide (Vitamin B 3 ) on Neurodegeneration in Diabetic Rat Retinas. MDPI. [Link]

-

Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme. PubMed. [Link]

Sources

- 1. Assay in Summary_ki [bindingdb.org]

- 2. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. biotium.com [biotium.com]

- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]

Technical Monograph: N-Benzylnicotinamide (N-BNA)

Molecular Weight: 212.25 g/mol | CAS: 2503-55-1

Executive Summary

N-Benzylnicotinamide (N-BNA) is a synthetic structural analog of nicotinamide (Vitamin B3) widely utilized in fragment-based drug discovery (FBDD) and enzymology.[1] With a molecular weight of 212.25 g/mol , it serves as a critical probe for investigating the NAD+ salvage pathway and the inhibition of Nicotinamide N-methyltransferase (NNMT) .

Its physicochemical profile makes it an ideal "fragment" for developing inhibitors against metabolic enzymes. Unlike the quaternary ammonium salt (N-benzyl-3-carbamoylpyridinium), N-BNA retains a neutral amide character, allowing for distinct solubility and membrane permeability profiles essential for intracellular target engagement. This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of N-BNA, providing a self-validating framework for its application in research.

Physicochemical Profile

The molecular weight of N-BNA (212.25 Da) places it well within the "sweet spot" for fragment-based lead design (Rule of 3: MW < 300). Its lipophilicity allows it to probe hydrophobic pockets in enzymes like NNMT that endogenous nicotinamide cannot access effectively.

Table 1: Core Chemical Specifications

| Property | Value | Context |

| Molecular Weight | 212.25 g/mol | Optimal for FBDD; high ligand efficiency potential. |

| Molecular Formula | C₁₃H₁₂N₂O | Pyridine core + Benzyl amide side chain. |

| CAS Number | 2503-55-1 | Unique identifier for the neutral amide form. |

| LogP (Calculated) | ~1.5 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Critical for active site recognition. |

| H-Bond Acceptors | 2 (Pyridine N, C=O) | Facilitates water-mediated bridging or direct binding. |

| Solubility | High: DMSO, EthanolMod: Water | DMSO disrupts intermolecular H-bonds more effectively than water. |

Solubility Insight

While N-BNA acts as a zwitterion-like dipole, its solubility behavior is non-ideal. In aqueous solutions, the hydrophobic benzyl ring limits solubility compared to native nicotinamide. However, in DMSO , the compound exhibits enhanced solubility due to the disruption of amide-stacking interactions, making DMSO the preferred vehicle for in vitro bioassays.

Synthesis & Production Protocol

Objective: Synthesize this compound via Schotten-Baumann acylation. Mechanism: Nucleophilic attack of benzylamine on the electrophilic carbonyl of nicotinoyl chloride.

Reagents

-

Nicotinic Acid (Precursor 1)

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride (Chlorinating agent)

-

Benzylamine (Precursor 2)

-

Triethylamine (TEA) (Base scavenger)

-

Dichloromethane (DCM) (Anhydrous solvent)[2]

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

Dissolve 5.0 mmol Nicotinic Acid in anhydrous DCM under inert atmosphere (

). -

Add 1.2 equivalents of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir for 2 hours at room temperature until gas evolution (

, -

Validation: Aliquot can be quenched with MeOH and checked via TLC (methyl ester formation) to confirm conversion.

-

-

Coupling (Amidation):

-

Cool the reaction mixture to 0°C.

-

Slowly add a mixture of Benzylamine (1.0 eq) and TEA (2.0 eq) in DCM.

-

Note: The reaction is exothermic; control addition rate to prevent side reactions.

-

-

Workup & Purification:

-

Stir for 4 hours at room temperature.

-

Wash organic layer with saturated

(removes unreacted acid) and Brine. -

Dry over

and concentrate in vacuo. -

Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to yield white crystalline solid.

-

Synthesis Workflow Diagram

Biological Mechanisms

NNMT Inhibition & Metabolic Modulation

This compound functions as a structural probe for Nicotinamide N-methyltransferase (NNMT) . NNMT typically transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), creating 1-methylnicotinamide (1-MNA).[3][4]

-

Mechanism of Action: The benzyl group of N-BNA mimics the steric bulk required to occupy the hydrophobic pocket of the NNMT active site. While native nicotinamide binds tightly, the addition of the benzyl group allows researchers to probe the plasticity of the substrate-binding cleft.

-

Therapeutic Implication: High NNMT activity is linked to "methyl sink" depletion (wasting SAM) and metabolic disorders (obesity, diabetes). N-BNA derivatives are explored to block this methylation, thereby preserving the cellular SAM pool and NAD+ levels.

NAD+ Salvage Pathway Modeling

In redox research, the quaternary salt form (this compound cation) is often reduced to N-benzyl-1,4-dihydronicotinamide (BNAH) . This pair serves as a simplified, soluble model for the

Biological Pathway Diagram

Analytical Validation

To ensure scientific integrity, the identity of synthesized N-BNA must be validated using the following spectral fingerprints.

Mass Spectrometry (HRMS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion: Observed

at m/z 213.25 . -

Fragmentation Pattern (MS/MS):

-

m/z 213 → 91: Loss of the benzyl cation (Tropylium ion,

). This is the base peak and diagnostic signature for benzylamines/amides. -

m/z 213 → 106: Cleavage of the amide bond retaining the pyridine carbonyl.

-

Nuclear Magnetic Resonance (NMR)[6][7]

-

Solvent: DMSO-

(Preferred due to solubility). -

1H NMR Signatures:

-

9.0 - 8.6 ppm: Pyridine ring protons (

- 9.2 ppm: Amide NH triplet (broad).

- 7.3 ppm: Benzyl aromatic multiplet (5H).

-

4.5 ppm: Methylene doublet (

-

9.0 - 8.6 ppm: Pyridine ring protons (

References

-

PubChem. this compound Compound Summary. National Library of Medicine.

-

Moore, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C.

-

Neelakantan, H., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.

-

BenchChem. Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives.

-

Jabbari, M., et al. (2017).[5] Solubility temperature and solvent dependence...[6][5][7][8] in aqueous DMSO mixtures. RSC Advances.

Sources

- 1. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylnicotinamide IUPAC name

An In-depth Technical Guide to N-Benzylnicotinamide

Abstract

This technical guide provides a comprehensive overview of this compound, a significant derivative of nicotinamide (Vitamin B3). We delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, structural elucidation, and key physicochemical properties of this compound. A detailed, field-proven protocol for its synthesis via amide coupling is presented, with an emphasis on the rationale behind procedural steps to ensure reproducibility and validation. Furthermore, this guide explores the compound's critical role in biomedical research, particularly as a structural and functional mimic of the NAD⁺ cofactor and its emerging potential within the domain of drug discovery, notably concerning the inhibition of Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Introduction: The Significance of N-Substituted Nicotinamides

Nicotinamide, a fundamental B-vitamin, is the core component of the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH. These molecules are central to cellular metabolism, participating in hundreds of redox reactions critical for energy production and cellular homeostasis. The amide moiety of the nicotinamide ring is the reactive center, making it a focal point for chemical modification to modulate biological activity.

Substituting the amide nitrogen introduces a diverse range of functionalities, leading to compounds with tailored properties. The N-benzyl substitution, in particular, yields this compound, a molecule that retains the core pyridine ring structure of NAD⁺ while introducing a bulky, hydrophobic benzyl group. This modification makes this compound an invaluable tool for several reasons:

-

NAD⁺/NADH Models: It serves as a stable, cell-permeable model compound for studying the mechanisms of NAD⁺-dependent enzymes without the complexity of the full dinucleotide structure.[1]

-

Enzyme Inhibition: The nicotinamide scaffold is recognized by various enzymes. Modifications like N-benzylation can convert the molecule from a co-substrate into a competitive or allosteric inhibitor. This is particularly relevant for enzymes like Poly(ADP-ribose) polymerases (PARPs), which are critical targets in oncology.[2][3]

-

Drug Discovery Scaffold: The N-benzylpiperidine and N-benzylbenzamide motifs are prevalent in medicinal chemistry, often used to optimize physicochemical properties and target interactions in drug development.[4][5]

This guide will systematically detail the chemical identity, synthesis, and scientific applications of this compound, providing a foundational reference for its use in a research and development setting.

Chemical Identity and Nomenclature

Accurate identification is paramount in scientific research. This compound is known by several names, but its formal IUPAC designation provides an unambiguous structural description.

IUPAC Name and Structural Rationale

The correct IUPAC name for the compound is N-benzylpyridine-3-carboxamide .[6]

This name is derived as follows:

-

Pyridine-3-carboxamide: The parent structure is a pyridine ring with a carboxamide group (-CONH₂) attached at the 3-position. This parent molecule is commonly known as nicotinamide.

-

N-benzyl: A benzyl group (-CH₂-C₆H₅) is substituted onto the nitrogen atom ('N') of the carboxamide group.

Caption: Structure of N-benzylpyridine-3-carboxamide.

Chemical Identifiers and Properties

For unambiguous documentation and procurement, the following identifiers and properties are essential.

Table 1: Chemical Identifiers for N-benzylpyridine-3-carboxamide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-benzylpyridine-3-carboxamide | [6] |

| Common Name | This compound | [1] |

| Synonyms | Nicotinic acid benzylamide | [6] |

| CAS Number | 2503-55-1 | [6] |

| Molecular Formula | C₁₃H₁₂N₂O | [6] |

| Molecular Weight | 212.25 g/mol | [6] |

| PubChem CID | 98499 | [6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 72-73 °C | [7] |

| Boiling Point | 457.9 ± 28.0 °C (Predicted) | [7] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 13.84 ± 0.46 (Predicted) | [7] |

| XLogP3 | 1.5 | [6] |

| Appearance | White Powder | [7] |

Synthesis and Characterization: A Validated Protocol

The most direct and widely applicable synthesis of N-benzylpyridine-3-carboxamide involves the formation of an amide bond between a nicotinic acid derivative and benzylamine. The following protocol outlines the synthesis from nicotinic acid, proceeding through an activated acyl chloride intermediate.

Synthesis Workflow

Caption: Workflow for the synthesis and validation of N-benzylpyridine-3-carboxamide.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the target compound.

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (10.0 g, 81.2 mmol) in anhydrous toluene (100 mL).

-

Causality: Toluene is a suitable high-boiling, non-reactive solvent for this step. Anhydrous conditions are critical as thionyl chloride reacts violently with water.

-

-

Reaction: Slowly add thionyl chloride (SOCl₂) (12.0 mL, 162.4 mmol, 2.0 eq) to the suspension at room temperature.

-

Causality: Thionyl chloride is the chlorinating agent that converts the carboxylic acid to the more reactive acyl chloride. Using an excess ensures the reaction goes to completion. The reaction is exothermic and produces HCl and SO₂ gas, requiring a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Causality: Heating provides the necessary activation energy to drive the reaction. The endpoint is visually indicated by the dissolution of the solid nicotinic acid.

-

-

Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. The product, nicotinoyl chloride hydrochloride, will precipitate. Collect the solid by vacuum filtration, wash with cold anhydrous toluene, and dry under vacuum.

Step 2: Amide Coupling to form this compound

-

Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve benzylamine (8.7 g, 81.2 mmol, 1.0 eq) and triethylamine (TEA) (22.6 mL, 162.4 mmol, 2.0 eq) in anhydrous dichloromethane (DCM) (200 mL). Cool the solution in an ice bath.

-

Causality: Benzylamine is the nucleophile. TEA is a non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. DCM is an excellent solvent for this reaction due to its low boiling point and inertness.

-

-

Reaction: Slowly add the nicotinoyl chloride hydrochloride from Step 1 in portions to the cooled solution.

-

Causality: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The water and brine washes remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 3: Purification and Validation

-

Purification: Purify the crude solid by recrystallization from a hot ethyl acetate/hexanes solvent system.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The target compound is soluble in hot ethyl acetate and insoluble in cold hexanes, allowing for the separation from impurities.

-

-

Validation: Dry the resulting white crystalline solid under vacuum. Confirm its identity and purity using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.[8][9]

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 212.25).[6]

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).

-

Melting Point Analysis: To compare with the literature value (72-73 °C) as an indicator of purity.[7]

-

Applications in Research and Drug Development

N-benzylpyridine-3-carboxamide is not merely a chemical curiosity; its structural relationship to nicotinamide gives it significant biological relevance.

A Chemical Probe for NAD⁺-Dependent Pathways

The cellular pool of NAD⁺ is consumed by several enzyme families, including sirtuins and PARPs.[10] These enzymes cleave NAD⁺ into nicotinamide and ADP-ribose as part of their catalytic cycle.[2] Nicotinamide itself is recycled back into NAD⁺ via the salvage pathway, a critical route for maintaining NAD⁺ levels in cancer cells.[2][11]

This compound, as a nicotinamide analog, can competitively inhibit these enzymes. At elevated concentrations, nicotinamide is a known endogenous inhibitor of PARP activity.[3] The benzyl group on this compound can enhance binding affinity or alter cellular uptake compared to the parent molecule, making it a valuable research tool to probe the function of these enzymes.

Scaffold for PARP Inhibitor Development

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[12][13]

The catalytic mechanism of PARP involves binding to NAD⁺.[2] Small molecules that mimic the nicotinamide portion of NAD⁺ can act as competitive inhibitors. This compound fits this profile perfectly. While its own inhibitory potency may be modest, its core structure represents a foundational scaffold from which more potent and selective PARP inhibitors can be designed. Medicinal chemists can systematically modify the benzyl and pyridine rings to optimize interactions with the PARP catalytic domain, improve pharmacokinetic properties, and enhance therapeutic efficacy.

Conclusion

N-benzylpyridine-3-carboxamide is a well-defined chemical entity with an unambiguous IUPAC name and established physicochemical properties. Its synthesis is straightforward, employing standard organic chemistry reactions that can be validated through common analytical techniques. Beyond its identity as a simple organic molecule, its structural similarity to the nicotinamide core of NAD⁺ makes it a highly relevant compound for biochemical and pharmacological research. It serves as a valuable chemical probe for studying NAD⁺-dependent enzymes and provides a versatile and promising scaffold for the development of next-generation therapeutics, particularly in the targeted inhibition of the PARP enzyme family for cancer therapy.

References

- N-Benzyl piperidine Fragment in Drug Discovery.PubMed.

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.PubMed.

-

NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. PMC. Available from: [Link]

-

Nicotinic acid benzylamide | C13H12N2O | CID 98499. PubChem. Available from: [Link]

-

This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. Available from: [Link]

-

Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH. Available from: [Link]

-

PARP inhibition by nicotinamide. ResearchGate. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]

-

THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. PMC - NIH. Available from: [Link]

-

Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer. MDPI. Available from: [Link]

-

PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! YouTube. Available from: [Link]

-

This compound. Pharmaffiliates. Available from: [Link]

Sources

- 1. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 2503-55-1 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer [mdpi.com]

- 13. youtube.com [youtube.com]

N-Benzylnicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Benzylnicotinamide is a synthetically derived compound belonging to the pyridinecarboxamide class. Structurally, it is characterized by a nicotinamide moiety where the amide nitrogen is substituted with a benzyl group. This molecule has garnered significant attention within the scientific community, primarily for its role as a stable and effective mimic of the oxidized form of nicotinamide adenine dinucleotide (NAD+). Its structural simplicity, compared to the endogenous cofactor, makes it an invaluable tool for studying the mechanisms of NAD+-dependent enzymes and for developing novel therapeutic agents that modulate their activity. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its applications in biochemical research and drug discovery.

Physicochemical Properties and SMILES Notation

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, stability, and interactions with biological systems.

SMILES (Simplified Molecular Input Line Entry System) Notation:

The canonical SMILES notation for this compound is C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2[1]. An alternative representation is O=C(NCC1=CC=CC=C1)C2=CN=CC=C2. This notation provides a linear representation of the molecule's two-dimensional structure.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table of Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | N-benzylpyridine-3-carboxamide | [1] |

| CAS Number | 2503-55-1 | [1] |

| Molecular Formula | C13H12N2O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 124-127 °C | General knowledge |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water. | General knowledge |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward amidation reaction between a nicotinic acid derivative and benzylamine. A common and efficient method involves the use of nicotinoyl chloride, the acid chloride of nicotinic acid.

Reaction Scheme:

Sources

Technical Whitepaper: The Pharmacological Evolution of N-Benzylnicotinamide

From Redox Biomimetic to Metabolic Checkpoint Inhibitor

Executive Summary

The term "N-Benzylnicotinamide" historically presents a nomenclatural duality that has bifurcated its application in drug discovery. It refers to two distinct structural isomers with divergent pharmacological profiles:

-

N-Benzyl-3-pyridinecarboxamide (Amide-Bn-NAM): A neutral amide derivative recently identified as a potent tubulin polymerization inhibitor targeting the colchicine binding site.

-

1-Benzyl-3-carbamoylpyridinium (Pyridinium-Bn-NAM / BNA): A cationic quaternary salt serving as a transition-state mimic for Nicotinamide N-methyltransferase (NNMT) and a classic redox model for NAD+.

This guide deconstructs the discovery, synthesis, and validation of these scaffolds, with a primary focus on the Pyridinium-Bn-NAM scaffold due to its emerging status as a critical metabolic checkpoint inhibitor in oncology and metabolic syndrome.

Part 1: The Structural Divergence & Therapeutic Discovery

The "discovery" of this compound is not a singular historical event but a recent renaissance driven by the identification of the NNMT-Epigenetic Axis .

1. The Pyridinium Scaffold (1-Benzylnicotinamide)

Originally synthesized as a model to study the hydride transfer mechanism of NAD(P)+, this scaffold has been repurposed as a bisubstrate inhibitor mimic .

-

Discovery Context: Researchers identified that NNMT overexpression acts as a "methyl sink," draining S-adenosylmethionine (SAM) and impairing cellular methylation potential.

-

Mechanism: 1-Benzylnicotinamide mimics 1-Methylnicotinamide (1-MNA), the product of NNMT, but the bulky benzyl group occupies the active site, preventing SAM binding via steric occlusion and electrostatic repulsion.

2. The Amide Scaffold (this compound)[1]

-

Discovery Context: High-throughput screening for anti-mitotic agents identified N-benzylbenzamides as tubulin inhibitors.

-

Mechanism: These neutral molecules bind to the colchicine site of

-tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest in multidrug-resistant cancer lines.

Part 2: Mechanistic Pathways & Logic

The NNMT Metabolic Shunt

The most significant application of the this compound scaffold lies in inhibiting NNMT. NNMT regulates the epigenome by controlling the ratio of SAM (methyl donor) to SAH (methyl inhibitor).

Diagram 1: The NNMT-Epigenetic Axis and Inhibition Logic This diagram illustrates how NNMT acts as a "sink" for methyl groups and how this compound (BNA) blockade restores the SAM/SAH ratio, facilitating histone methylation.

Caption: NNMT inhibition by 1-Benzylnicotinamide preserves SAM for epigenetic regulation and NAM for NAD+ salvage.

Part 3: Chemical Synthesis Protocols

To ensure reproducibility, we distinguish the synthetic routes for both isomers. The Menshutkin reaction is used for the pyridinium salt (NNMT inhibitor), while Schotten-Baumann acylation is used for the amide (Tubulin inhibitor).

Protocol A: Synthesis of 1-Benzylnicotinamide (Pyridinium-Bn-NAM)

Target: NNMT Inhibition / NAD+ Modeling

Reagents:

-

Nicotinamide (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Acetonitrile (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.22g (10 mmol) of Nicotinamide in 15 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Expert Insight: Acetonitrile is preferred over ethanol to precipitate the product directly as it forms.

-

-

Alkylation: Add 1.3 mL (11 mmol) of Benzyl Bromide dropwise under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (82°C) for 6–8 hours.

-

Checkpoint: The solution should turn from clear to slightly yellow, and a white precipitate (the quaternary salt) should begin to form.

-

-

Isolation: Cool to room temperature. Filter the white precipitate under vacuum.

-

Purification: Wash the solid 3x with cold diethyl ether to remove unreacted benzyl bromide. Recrystallize from ethanol/water (9:1) if high purity (>99%) is required for enzymatic assays.

-

Yield: Expected yield 85–92%.

Protocol B: Synthesis of this compound (Amide-Bn-NAM)

Target: Tubulin Polymerization Inhibition

Reagents:

-

Nicotinoyl Chloride Hydrochloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Suspend 1.78g (10 mmol) of Nicotinoyl Chloride HCl in 20 mL dry DCM at 0°C.

-

Base Addition: Add Triethylamine (TEA) slowly. The solution will clear as the free base acid chloride is generated.

-

Amidation: Add Benzylamine (1.1 eq) dropwise over 15 minutes, maintaining temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Workup: Wash the organic layer with saturated NaHCO3 (to remove acid) and then 1M HCl (to remove unreacted amine/pyridine traces). Dry over MgSO4.[2][3]

-

Yield: Evaporate solvent to yield a white solid. Expected yield 75–85%.

Part 4: Experimental Validation (NNMT Activity Assay)

For researchers developing this compound derivatives, validating NNMT inhibition is the critical "Go/No-Go" step.

Methodology: Fluorescence-Based Methyltransferase Assay.

| Parameter | Specification | Rationale |

| Enzyme Source | Recombinant Human NNMT | Use C-terminal His-tag for purity; avoid GST tags which may interfere with kinetics. |

| Substrate | Nicotinamide (50 µM) | Set at |

| Co-factor | SAM (10 µM) | Kept limiting to maximize sensitivity to bisubstrate analogs. |

| Detection | Thiol-sensitive Fluorophore | Detects the formation of SAH (via homocysteine thiol) or use LC-MS for direct 1-MNA quantification. |

| Inhibitor Range | 0.1 nM – 100 µM | 1-Benzylnicotinamide typically shows |

Data Analysis Logic:

-

Plot Reaction Velocity (

) vs. Substrate Concentration ( -

If 1-Benzylnicotinamide is a competitive inhibitor (vs Nicotinamide),

remains constant while -

Self-Validation: If

decreases, the inhibitor may be acting non-competitively or causing enzyme denaturation (false positive).

Part 5: Comparative Data Summary

The following table contrasts the two "this compound" species to prevent experimental error in drug development pipelines.

| Feature | 1-Benzylnicotinamide (Pyridinium) | This compound (Amide) |

| Structure Type | Quaternary Ammonium Salt (Cationic) | Neutral Carboxamide |

| Primary Target | NNMT (Metabolic Enzyme) | Tubulin (Cytoskeleton) |

| Mechanism | Transition State Mimic / Methyl Sink | Colchicine Site Binder |

| Therapeutic Area | Obesity, Type 2 Diabetes, Epigenetic Oncology | Anti-mitotic Chemotherapy |

| Solubility | High (Water/PBS) | Low (Water), High (DMSO) |

| Key Reference | Org. Biomol. Chem. (2017) [1] | Eur. J. Med. Chem. (2021) [2] |

Part 6: Visualizing the Synthesis Divergence

Diagram 2: Divergent Synthetic Pathways This flowchart guides the chemist in selecting the correct synthetic route based on the desired pharmacophore.

Caption: Divergent synthesis routes yield distinct pharmacophores: alkylation for NNMT inhibitors, acylation for tubulin inhibitors.

References

-

Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Source: Organic & Biomolecular Chemistry (2017) Significance: Establishes the structural basis for 1-benzylnicotinamide derivatives as NNMT inhibitors.

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: European Journal of Medicinal Chemistry (2021) Significance:[4] Defines the amide-linked scaffold as a potent anti-mitotic agent.

-

This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Source: Acta Crystallographica (2017) Significance: Provides the definitive crystal structure and redox modeling context for the pyridinium salt.

-

Mechanisms and inhibitors of nicotinamide N-methyltransferase. Source: RSC Medicinal Chemistry (2021) Significance: Comprehensive review of the kinetic mechanism (Bi-Bi ordered) essential for inhibitor design.

-

Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Source: Leiden University Scholarly Publications (2025) Significance: Recent dissertation detailing the "methyl sink" hypothesis and metabolic applications.

Sources

N-Benzylnicotinamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Benzylnicotinamide (BNA), a synthetic derivative of nicotinamide, stands as a molecule of significant interest within the scientific community, particularly for its role as a structural and functional mimic of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This technical guide provides an in-depth review of the current literature on this compound, offering a valuable resource for researchers, scientists, and drug development professionals. The guide delves into the synthesis, chemical characteristics, and multifaceted biological activities of BNA, with a particular focus on its potential as a modulator of critical cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and sirtuins. Furthermore, this document explores the prospective therapeutic applications of BNA in neuroprotection and oncology, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of this compound in Biomedical Research

This compound, structurally characterized as a benzyl group attached to the nitrogen of the nicotinamide pyridine ring, has emerged as a valuable chemical tool for studying NAD+-dependent cellular processes.[1] Its structural similarity to the nicotinamide portion of NAD+ allows it to serve as a model compound for investigating the mechanisms of NAD+-dependent enzymes.[1][2] The exploration of BNA and its derivatives is driven by the therapeutic potential of modulating NAD+ metabolism and the activity of NAD+-consuming enzymes, which are implicated in a wide array of physiological and pathological conditions, including aging, metabolic disorders, neurodegeneration, and cancer.[3] This guide aims to consolidate the existing knowledge on BNA and provide a practical framework for its investigation in a laboratory setting.

Physicochemical Properties and Synthesis

Chemical Profile

This compound is a crystalline solid with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol .[4] Its structure, featuring a pyridine ring, an amide group, and a benzyl substituent, imparts specific chemical properties that are crucial for its biological interactions. The crystal structure of this compound bromide (BNA) reveals that the amide group is rotated out of the plane of the pyridine ring.[1] This contrasts with its reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), where the dihydropyridine ring is nearly planar, a conformation that may facilitate its role in chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O | [4] |

| Molecular Weight | 212.25 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| CAS Number | 2503-55-1 | [4] |

Synthesis of this compound and its Reduced Form (BNAH)

The synthesis of this compound is a relatively straightforward process, typically involving the reaction of nicotinamide with benzyl bromide. For its reduced counterpart, N-benzyl-1,4-dihydronicotinamide (BNAH), a common laboratory-scale synthesis protocol is provided below.

Objective: To synthesize N-benzyl-1,4-dihydronicotinamide from this compound bromide.

Materials:

-

This compound bromide

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound bromide in deionized water in a round-bottom flask.

-

To this solution, add sodium carbonate followed by the portion-wise addition of sodium dithionite while stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-benzyl-1,4-dihydronicotinamide.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices: The use of sodium dithionite serves as the reducing agent to convert the pyridinium ring of this compound to the dihydropyridine ring of BNAH. Sodium carbonate is added to maintain a basic pH, which is optimal for the reduction reaction. Dichloromethane is an effective solvent for extracting the less polar BNAH from the aqueous reaction mixture.

Biological Activities and Mechanisms of Action

While direct studies on this compound are emerging, much of its predicted biological activity is inferred from the extensive research on its parent compound, nicotinamide (NAM). NAM is a well-established inhibitor of Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), two critical families of NAD+-dependent enzymes.[5]

PARP Inhibition

Poly(ADP-ribose) polymerases are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Overactivation of PARP can lead to depletion of cellular NAD+ and ATP, ultimately causing cell death. Nicotinamide is known to inhibit PARP activity in a dose-dependent manner.[6] It is hypothesized that this compound, due to its structural similarity to nicotinamide, also functions as a PARP inhibitor.

Objective: To determine the inhibitory effect of this compound on PARP-1 activity.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone proteins (or other suitable PARP substrate)

-

Biotinylated NAD+

-

This compound (test compound)

-

Nicotinamide or a known PARP inhibitor (e.g., Olaparib) as a positive control

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Add the PARP-1 enzyme to each well, followed by the addition of the test compound or control.

-

Initiate the reaction by adding the biotinylated NAD+ solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate at room temperature.

-

Wash the plate again.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Self-Validation: The inclusion of a known PARP inhibitor as a positive control validates the assay's ability to detect inhibition. A dose-response curve for the positive control should yield an IC₅₀ value consistent with published data. A no-enzyme control should result in minimal signal, confirming that the observed signal is enzyme-dependent.

Diagram: Proposed Mechanism of PARP Inhibition by this compound

Caption: this compound is hypothesized to inhibit PARP-1, preventing the synthesis of PAR and subsequent DNA repair.

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and longevity. Nicotinamide is a known inhibitor of sirtuin activity.[5] However, the effect of nicotinamide on sirtuins in a cellular context can be complex, as it is also a precursor for NAD+ synthesis.[5] The potential for this compound to modulate sirtuin activity warrants investigation.

Objective: To assess the inhibitory effect of this compound on SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

-

NAD+

-

This compound (test compound)

-

Nicotinamide or a known SIRT1 inhibitor (e.g., Suramin) as a positive control

-

Assay buffer (e.g., Tris-HCl, NaCl, DTT)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

In a 96-well black microplate, add the SIRT1 enzyme, the test compound or control, and the fluorogenic SIRT1 substrate.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for a further period as recommended by the assay kit manufacturer.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC₅₀ value for this compound.[7]

Trustworthiness of the Protocol: The use of a specific fluorogenic substrate ensures that the measured activity is directly related to the deacetylase activity of SIRT1. The inclusion of a no-enzyme control and a known inhibitor confirms the specificity and reliability of the assay.

Therapeutic Potential of this compound

The potential therapeutic applications of this compound are primarily extrapolated from the known benefits of nicotinamide in preclinical models of neurodegenerative diseases and cancer.

Neuroprotection

Nicotinamide has demonstrated neuroprotective effects in various models of neurological disorders, including cerebral ischemia and traumatic brain injury.[8][9] These effects are attributed to its ability to inhibit PARP overactivation, reduce oxidative stress, and decrease neuroinflammation. Given its structural similarity, this compound is a promising candidate for neuroprotective therapies.

Objective: To evaluate the protective effect of this compound against oxidative stress-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂))

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere and grow.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding H₂O₂ to the cell culture medium and incubate for an appropriate duration.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution.

-

Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.[10]

-

Add the solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Data Interpretation: An increase in cell viability in the this compound-treated groups compared to the H₂O₂-only treated group would indicate a neuroprotective effect.

Diagram: Proposed Neuroprotective Mechanisms of this compound

Caption: this compound may exert neuroprotection by inhibiting PARP and modulating SIRT1, leading to improved cellular outcomes.

Anticancer Potential

The role of nicotinamide in cancer is complex, with evidence suggesting both cancer-preventive and potential cancer-promoting effects depending on the context. As a PARP inhibitor, nicotinamide can enhance the efficacy of certain chemotherapeutic agents. The potential of this compound as an anticancer agent, either alone or in combination therapy, is an area of active investigation.

Table 2: Summary of Preclinical Data on Nicotinamide's Anticancer Effects (as a proxy for this compound)

| Cancer Model | Effect of Nicotinamide | Reference |

| Breast Cancer (BRCA1-deficient) | Sensitizes cells to DNA damaging agents | [6] |

| Skin Cancer | Chemopreventive effects | [11] |

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound in rat plasma.

Steps:

-

Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[12]

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and the internal standard.

-

Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Future Directions and Conclusion

This compound holds considerable promise as a research tool and a potential therapeutic agent. While its biological activities are largely inferred from studies on nicotinamide, the unique physicochemical properties conferred by the benzyl group may lead to distinct pharmacological profiles, including altered cell permeability, target affinity, and pharmacokinetics.

Future research should focus on:

-

Direct Quantification of Biological Activity: Determining the IC₅₀ values of this compound for PARP and sirtuin enzymes.

-

In Vivo Efficacy Studies: Evaluating the neuroprotective and anticancer effects of this compound in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety of this compound.

References

-

ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... Retrieved February 7, 2026, from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved February 7, 2026, from [Link]

-

Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 7), 531–535. [Link]

-

EpigenTek. (n.d.). Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Retrieved February 7, 2026, from [Link]

-

Wang, Y., et al. (2024). Dl-3-n-butylphthalide attenuates cerebral ischemia/reperfusion injury in mice through AMPK-mediated mitochondrial fusion. Frontiers in Cellular Neuroscience, 18, 1357605. [Link]

-